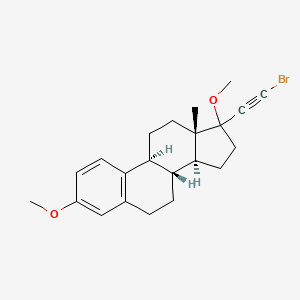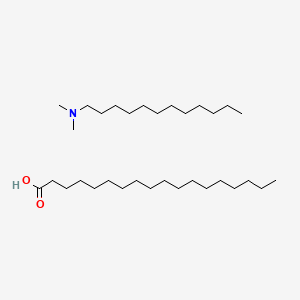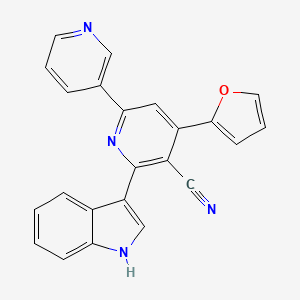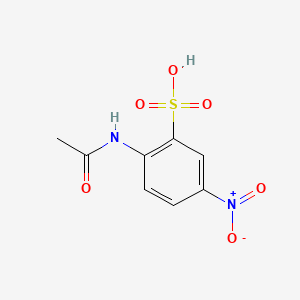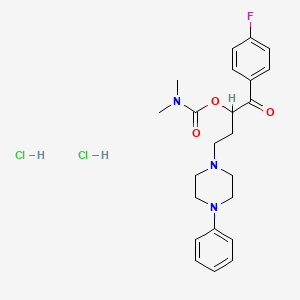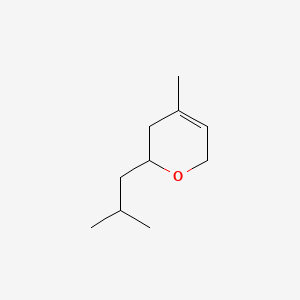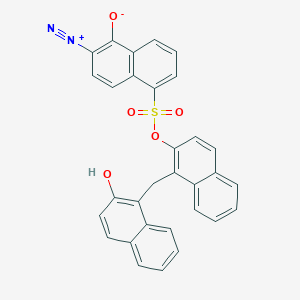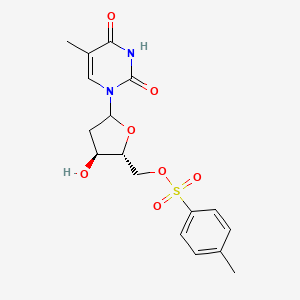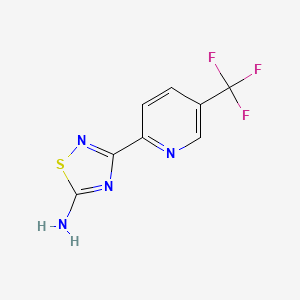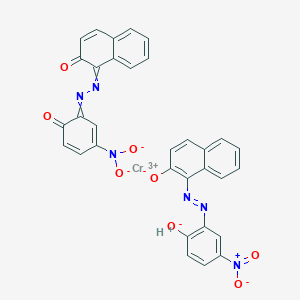![molecular formula C12H18N2O B13758604 [1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine CAS No. 54953-03-6](/img/structure/B13758604.png)
[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine: is an organic compound characterized by the presence of a hydrazine functional group attached to a methoxy-substituted phenyl ring and a dimethylpropylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine typically involves the reaction of 4-methoxybenzaldehyde with 2,2-dimethylpropylidenehydrazine under acidic conditions. The reaction is carried out in a solvent such as ethanol, and the mixture is heated to facilitate the formation of the desired hydrazone product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: [1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, [1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine is used as a building block for the synthesis of various heterocyclic compounds. It is also employed in the preparation of indole derivatives through cyclization reactions .
Biology and Medicine: Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence enzymatic activities and biochemical pathways. Additionally, the compound can undergo cyclization reactions to form biologically active heterocycles .
Comparison with Similar Compounds
4-Methoxyphenylhydrazine: Shares the methoxyphenyl group but lacks the dimethylpropylidene moiety.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains similar aromatic structures but with additional functional groups.
Uniqueness: [1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of the dimethylpropylidene moiety differentiates it from other hydrazine derivatives and contributes to its unique properties.
Properties
CAS No. |
54953-03-6 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
[1-(4-methoxyphenyl)-2,2-dimethylpropylidene]hydrazine |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)11(14-13)9-5-7-10(15-4)8-6-9/h5-8H,13H2,1-4H3 |
InChI Key |
SAOJIYINYDNITO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=NN)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


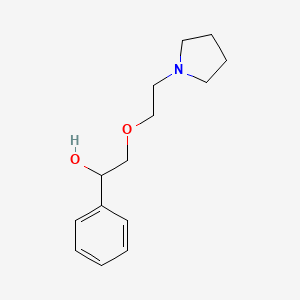
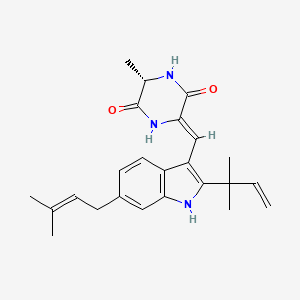
![2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline](/img/structure/B13758540.png)
![4-[(Z)-(4-bromo-7-methoxy-2-oxo-1H-indol-3-ylidene)amino]oxybutanoic acid](/img/structure/B13758546.png)
